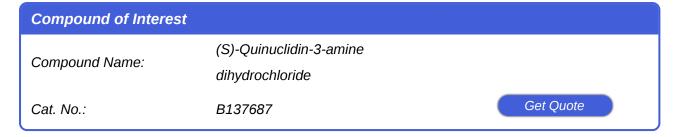


Molecular weight of (S)-Quinuclidin-3-amine dihydrochloride

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An In-depth Technical Guide on the Molecular Weight of **(S)-Quinuclidin-3-amine Dihydrochloride**

This document provides a detailed analysis of the molecular weight of **(S)-Quinuclidin-3-amine dihydrochloride**, a compound relevant to researchers, scientists, and professionals in the field of drug development.

Compound Identification

(S)-Quinuclidin-3-amine dihydrochloride is the dihydrochloride salt of the chiral amine (S)-3-Aminoquinuclidine. It is utilized as a building block in the synthesis of various pharmaceutical compounds.[1]

Molecular Properties

The fundamental molecular properties of **(S)-Quinuclidin-3-amine dihydrochloride** are summarized below. The molecular weight is a critical parameter for a wide range of experimental and theoretical applications, including stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and interpretation of mass spectrometry data.



Property	Value	Reference
Molecular Formula	C7H16Cl2N2	[1][2][3]
Molecular Weight	199.12 g/mol	[1][3]
CAS Number	119904-90-4	[1]

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula. The calculation is based on the standard atomic weights of the elements.[4] The atomic mass of carbon is 12.011 u, hydrogen is 1.008 u, nitrogen is 14.007 u, and chlorine is approximately 35.45 u.[5][6][7][8]

The detailed breakdown of the molecular weight calculation for $C_7H_{16}Cl_2N_2$ is presented in the following table:

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	С	7	12.011	84.077
Hydrogen	Н	16	1.008	16.128
Chlorine	Cl	2	35.45	70.90
Nitrogen	N	2	14.007	28.014
Total	199.119			

Note: The calculated molecular weight of 199.119 g/mol is consistent with the commonly cited value of 199.12 g/mol, with minor differences attributable to rounding of atomic weights.[1][3]

Experimental Determination

While the theoretical molecular weight is calculated from the molecular formula, the molecular mass and structure are experimentally confirmed using techniques such as mass spectrometry



and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide empirical data that validates the chemical identity and purity of the compound.

Applicability of Visualizations and Protocols

The request for detailed experimental protocols and signaling pathway diagrams is noted. However, these components are not applicable to the specific topic of determining the theoretical molecular weight of a chemical compound.

- Experimental Protocols: The calculation of molecular weight is a theoretical exercise based on established atomic weights. While experimental methods like mass spectrometry are used to measure the molecular mass of a sample, there is no "protocol" for the theoretical calculation itself.
- Signaling Pathways and Workflows: The molecular weight of a compound is a fundamental, static property. It does not involve a biological signaling pathway or a multi-step experimental workflow that would necessitate a Graphviz diagram for visualization. A chemical structure diagram would be the appropriate visualization for the molecule itself, which is outside the specified requirement for a DOT language diagram of a process.

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